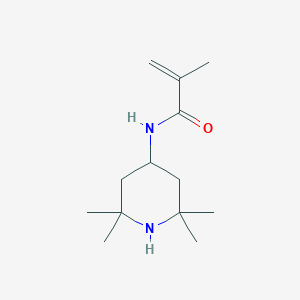

4-Methacrylamido-2,2,6,6-tetramethylpiperidine

Description

Properties

IUPAC Name |

2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-9(2)11(16)14-10-7-12(3,4)15-13(5,6)8-10/h10,15H,1,7-8H2,2-6H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRNOBUWMVLVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592024 | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31582-46-4 | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP)

Executive Summary

4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP), identified by CAS number 31582-46-4, is a functional monomer of significant interest in materials science and advanced drug delivery.[1] Its unique molecular architecture combines a polymerizable methacrylamide group with a sterically hindered amine scaffold. This structure imparts dual functionality: the piperidine moiety acts as a potent radical scavenger, forming the basis of Hindered Amine Light Stabilizers (HALS), while its basic nature allows for the creation of pH-responsive polymers. This guide provides an in-depth exploration of MATP, covering its fundamental properties, a detailed synthesis protocol, and its principal applications, offering researchers and developers a comprehensive resource for leveraging this versatile molecule.

Introduction to a Multifunctional Monomer

In the landscape of polymer chemistry, monomers that offer built-in functionality are invaluable. They provide a direct route to "smart" polymers with tailored properties, avoiding the need for complex post-polymerization modifications. This compound (MATP) stands out as a prime example of such a monomer.

1.1 The 2,2,6,6-Tetramethylpiperidine (TMP) Core: A Foundation of Stability

The TMP scaffold is the cornerstone of MATP's utility. Characterized by a secondary amine flanked by four methyl groups, this structure is sterically hindered.[2] This hindrance makes the amine nitrogen a poor nucleophile but an excellent base, a property that is central to its role in organic synthesis and, importantly, in its function as a light stabilizer.[3] Derivatives of TMP are the primary components in Hindered Amine Light Stabilizers (HALS), which are critical for protecting polymers from photo-oxidative degradation.[4]

1.2 MATP: Bridging Polymerizability and Functionality

MATP links the robust TMP core to a methacrylamide group. This design allows it to be readily incorporated into polymer chains via conventional free-radical polymerization techniques. The resulting polymers inherit the intrinsic properties of the TMP moiety, leading to materials with advanced functionalities.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a monomer's properties is critical for its effective application.

2.1 Identity and Properties

The key identifying and physical characteristics of MATP are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31582-46-4 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| IUPAC Name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | [1] |

| Alternate Names | MATP; 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)acrylamide | [1] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| pKa (Conjugate Acid) | ~11.07 (estimated from parent amine) | [2] |

2.2 Spectroscopic Characterization

-

¹H NMR: Protons on the vinyl group (~5.5-6.5 ppm), a singlet for the vinyl methyl group (~1.9 ppm), a multiplet for the piperidine ring proton at C4, and distinct singlets for the four methyl groups on the piperidine ring. The N-H protons of the amide and piperidine will also be present.

-

¹³C NMR: Resonances for the carbonyl carbon (~168 ppm), vinyl carbons (~120-140 ppm), and distinct signals for the quaternary and methylene carbons of the piperidine ring.

-

FTIR: Characteristic peaks for N-H stretching (amine and amide, ~3300-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and C=C stretching (~1630 cm⁻¹). The absence of a broad O-H stretch differentiates it from alcohol precursors.[5]

Synthesis and Purification

The synthesis of MATP is a straightforward acylation reaction, accessible in a standard laboratory setting. The causality behind this choice of reaction is its high efficiency and specificity for forming the amide bond.

3.1 Synthetic Strategy: Schotten-Baumann Acylation

The most common and reliable method for synthesizing MATP is the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with methacryloyl chloride. This reaction is typically performed under Schotten-Baumann conditions—in a two-phase system or in an organic solvent with an acid scavenger—to neutralize the HCl byproduct, which would otherwise protonate the amine reactant and halt the reaction.

3.2 Detailed Laboratory Protocol for MATP Synthesis

This protocol is a self-validating system; successful synthesis will be evident from changes in solubility and can be confirmed by TLC and spectroscopic analysis. The procedure is adapted from established methods for similar (meth)acrylamides.[6]

Materials:

-

4-amino-2,2,6,6-tetramethylpiperidine (1.0 eq)

-

Methacryloyl chloride (1.1 eq)

-

Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2,2,6,6-tetramethylpiperidine and the acid scavenger (e.g., Na₂CO₃) in anhydrous DCM. Cool the mixture to 0°C in an ice bath with stirring.

-

Acylation: Add methacryloyl chloride dropwise to the cooled, stirring solution over 30 minutes. The formation of a precipitate (HCl salt of the base) is expected.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Upon completion, filter the mixture to remove the salt precipitate. Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. Purify via recrystallization (e.g., from an ethyl acetate/hexane mixture) or flash column chromatography on silica gel to yield pure MATP.

3.3 Purification and Characterization Workflow

The logical flow from synthesis to a fully characterized, pure product is essential for reproducible research.

Caption: Workflow for MATP synthesis and validation.

Key Applications in Materials Science and Drug Development

The dual functionality of MATP makes it a valuable monomer in two distinct but significant fields.

4.1 Role as a Hindered Amine Light Stabilizer (HALS) Monomer

When polymerized, MATP creates macromolecules with pendant hindered amine groups. These polymers act as highly effective, non-migrating light stabilizers.

HALS do not absorb UV radiation. Instead, they function by trapping free radicals generated during the photo-oxidation of a polymer.[4][7] This is achieved through a regenerative catalytic process known as the Denisov Cycle.[8][9] The hindered amine is first oxidized to a stable nitroxide radical. This nitroxide radical then scavenges polymer alkyl radicals (R•) and peroxyl radicals (ROO•), terminating the degradation chain reaction and regenerating itself in the process.[10] This cyclic nature is the key to their long-term efficacy.[7]

Caption: The HALS regenerative radical scavenging mechanism.

Objective: To demonstrate the use of MATP as a comonomer for creating a UV-stabilized acrylic resin.

-

Monomer Solution: Prepare a solution of methyl methacrylate (MMA) (95 mol%), MATP (5 mol%), and a free-radical initiator like AIBN (0.1 mol% of total monomers) in toluene.

-

Polymerization: Degas the solution via several freeze-pump-thaw cycles. Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.

-

Isolation: Precipitate the resulting polymer by pouring the viscous solution into a large volume of a non-solvent like methanol.

-

Purification: Filter the white polymer, re-dissolve it in a minimal amount of THF, and re-precipitate into methanol to remove any unreacted monomers.

-

Drying: Dry the final polymer under vacuum at 60°C to a constant weight. The resulting poly(MMA-co-MATP) can be processed into films or coatings for UV-stability testing.

4.2 Application in pH-Responsive Polymers for Drug Delivery

The secondary amine in the piperidine ring of MATP has a pKa that makes it protonated at acidic pH and neutral at physiological or basic pH.[2] This property is the cornerstone of its use in "smart" drug delivery systems.[11][12] Polymers containing MATP can be designed to be soluble or swollen in the acidic environment of a tumor or an endosome but collapse or become less permeable at the neutral pH of the bloodstream, triggering site-specific drug release.[13][14]

In an acidic environment (e.g., pH < 6.5), the piperidine nitrogen is protonated (>NH₂⁺). This introduces positive charges along the polymer backbone, leading to electrostatic repulsion between chains and increased interaction with water. The polymer swells or dissolves. As the pH rises to physiological levels (~7.4), the amine is deprotonated, the polymer becomes neutral and more hydrophobic, causing it to collapse and release the encapsulated drug.

Caption: Workflow for creating and using a MATP-based drug delivery hydrogel.

Handling, Safety, and Storage

As with any laboratory chemical, proper handling of MATP is essential.

-

Safety: MATP should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: Based on data for related compounds, MATP is expected to cause skin and eye irritation and may cause respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a monomer; it is a sophisticated building block for advanced functional materials. Its robust synthesis and dual-purpose nature—providing both exceptional durability through light stabilization and intelligent behavior through pH-responsiveness—position it as a key tool for researchers in polymer science and drug development. Future research will likely focus on its incorporation into more complex architectures, such as block copolymers for self-assembling nanocarriers, and exploring its potential in combination with other stimuli-responsive monomers to create multi-responsive systems for highly specific therapeutic applications.

References

-

Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 43(10), 4573–4583. [Link]

-

Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved January 8, 2026, from [Link]

-

Hodgson, J., & Coote, M. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Semantic Scholar. [Link]

-

Guerra, F. D., et al. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology. [Link]

-

ResearchGate. (2015). A pH dependent thermo-sensitive copolymer drug carrier incorporating 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4NH2TEMPO) residues for electron spin resonance (ESR) labeling. [Link]

-

Ciardelli, F., et al. (2000). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Macromolecular Chemistry and Physics. [Link]

-

Chemsrc. (n.d.). CAS#:31582-45-3 | 2,2,6,6-Tetramethyl-4-piperidinyl methacrylate. Retrieved January 8, 2026, from [Link]

-

Fan, T., & Chen, C. (2021). pH- and ion-sensitive polymers for drug delivery. Expert Opinion on Drug Delivery. [Link]

-

ResearchGate. (2014). 2,2,6,6-Tetramethylpiperydinyl-1-oxyl (TEMPO) Functionalized Benzoxazines Prepared with a One-Pot Synthesis for Reactive/Crosslinkable Initiators of Nitroxide Mediated Polymerization. [Link]

-

Pang, X., et al. (2021). Novel tetraphenylethylene (TPE)-functionalized nitroxide/alkoxyamine for nitroxide-mediated homogeneous and heterogeneous polymerizations. Polymer Chemistry. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information to “Impact of Molecular Weight on Electrochemical Properties of Poly(TEMPO methacrylate).”. [Link]

-

Sahu, S. K. (2019). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. [Link]

-

MDPI. (2022). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. [Link]

-

Gomte, S. S., et al. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. Pharmaceutical Development and Technology. [Link]

-

Organic Syntheses. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial. [Link]

-

ResearchGate. (2019). Synthesis of piperidine functionalized monomers with different alkyl spacer length (2, 3, and 4). [Link]

-

Organic Syntheses. (n.d.). Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. [Link]

-

ResearchGate. (2012). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

-

ResearchGate. (2012). Scheme 1. Reaction of modification of 2,2,6,6-tetramethylpiperidine by acryloyl chloride and 1ATP synthesis. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2016). TEMPO Functionalized Polymers: Synthesis and Application. [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidyl methacrylate. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. Retrieved January 8, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. welltchemicals.com [welltchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 10. Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? | Semantic Scholar [semanticscholar.org]

- 11. rjptonline.org [rjptonline.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

4-Methacrylamido-2,2,6,6-tetramethylpiperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MAM-TEMPO)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (MAM-TEMPO), a functional monomer of significant interest in polymer chemistry, materials science, and biomedical research. We will move beyond a simple recitation of facts to delve into the causal relationships behind its unique reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Monomer with Dual Functionality

This compound, often abbreviated as MAM-TEMPO or MAm-TEMPO, is a unique chemical entity that bridges the worlds of polymer chemistry and redox-active materials. Its structure is ingeniously designed, featuring two key functional groups on a single molecule:

-

A polymerizable methacrylamide group , which allows it to be incorporated into polymer chains as a monomer.

-

A stable nitroxide radical , the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety, which imparts fascinating redox activity and radical-scavenging properties.

This dual nature makes MAM-TEMPO a powerful building block for the synthesis of "smart" polymers and functional materials with applications ranging from electrocatalysis to targeted drug delivery.

Molecular Structure and Physicochemical Profile

The foundation of MAM-TEMPO's utility lies in its distinct molecular architecture. The bulky tetramethylpiperidine ring sterically hinders the nitroxide radical, preventing the typical self-reaction and dimerization that makes most free radicals highly unstable and short-lived. This steric protection is the primary reason for the TEMPO moiety's remarkable stability.

Caption: A typical two-step synthesis and purification workflow for MAM-TEMPO.

Causality Behind Experimental Choices:

-

Step 1: Acylation: The reaction between 4-amino-TEMPO and methacryloyl chloride is a standard nucleophilic acyl substitution.

-

Solvent Choice (DCM): Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes both the amine starting material and the acyl chloride.

-

Base (Triethylamine): Triethylamine is a non-nucleophilic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It also prevents the potential for acid-catalyzed side reactions.

-

-

Step 2: Purification:

-

Column Chromatography: This is the gold standard for removing unreacted starting materials and byproducts like triethylammonium chloride. A silica gel stationary phase is used with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) to effectively separate the components based on polarity.

-

The Duality of Reactivity: Polymerization and Redox Chemistry

The true power of MAM-TEMPO lies in the distinct yet interconnected reactivity of its two functional domains.

The Methacrylamide Group: A Gateway to Polymers

The methacrylamide functional group is readily polymerizable via free-radical polymerization techniques. This allows for the straightforward incorporation of the TEMPO unit as a pendant group along a polymer backbone. This process is fundamental to creating redox-active polymers, hydrogels, and functional surfaces.

Experimental Insight: The polymerization of MAM-TEMPO can be controlled using advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for applications requiring precise material properties.

The TEMPO Moiety: A Stable Radical with Reversible Redox Behavior

The nitroxide radical is the heart of MAM-TEMPO's functionality. It is a stable radical that can undergo reversible one-electron redox reactions.

-

Oxidation: The nitroxide radical can be oxidized to a diamagnetic oxoammonium cation. This process is electrochemically reversible and is the basis for its use in organic batteries and electrocatalysis.

-

Reduction: It can be reduced to a hydroxylamine. This reaction is relevant in its role as an antioxidant, where it can scavenge other, more damaging radicals.

This redox cycle is the cornerstone of its application in stimuli-responsive materials, where a change in electrical potential or chemical environment can switch the properties of the material.

Caption: The reversible one-electron redox cycle of the TEMPO functional group.

Spectroscopic Fingerprinting: How to Identify MAM-TEMPO

Proper characterization is essential to confirm the identity and purity of synthesized MAM-TEMPO. Each spectroscopic technique provides a unique piece of the structural puzzle.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This technique identifies key functional groups. Expect to see characteristic peaks for:

-

N-H stretch: Around 3300 cm⁻¹

-

C=O stretch (Amide I): Around 1650 cm⁻¹

-

C=C stretch: Around 1620 cm⁻¹

-

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the paramagnetic nature of the nitroxide radical, ¹H NMR spectra of MAM-TEMPO will exhibit significantly broadened peaks, often making detailed interpretation difficult. This broadening is, in itself, a key indicator of the presence of the stable radical.

-

EPR (Electron Paramagnetic Resonance) Spectroscopy: This is the definitive technique for characterizing the nitroxide radical. The EPR spectrum of MAM-TEMPO in solution typically shows a characteristic triplet signal. This triplet arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, spin I=1), providing unequivocal evidence of the intact TEMPO moiety.

Field Application: A Protocol for RAFT Polymerization

To demonstrate the practical utility of MAM-TEMPO, here is a validated, step-by-step protocol for its controlled polymerization using RAFT, a technique that yields polymers with predictable size and narrow molecular weight distribution.

Objective: To synthesize a well-defined poly(MAM-TEMPO) homopolymer.

Materials:

-

This compound (MAM-TEMPO)

-

AIBN (Azobisisobutyronitrile) as the initiator

-

DDMAT (2-Dodecyl S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate) as the RAFT agent

-

Anhydrous 1,4-Dioxane as the solvent

Protocol:

-

Preparation: In a Schlenk flask, combine MAM-TEMPO (e.g., 500 mg, 1.97 mmol), DDMAT (e.g., 14.4 mg, 0.039 mmol), and AIBN (e.g., 1.3 mg, 0.0079 mmol). The ratio of monomer:RAFT agent:initiator is critical for controlling the final molecular weight.

-

Solvation: Add anhydrous 1,4-dioxane (e.g., 2.0 mL) to the flask to dissolve the solids.

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed for a specified time (e.g., 8-24 hours), depending on the desired conversion.

-

Termination: To quench the reaction, remove the flask from the oil bath and expose it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether or hexane.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator fragments, and dry it under vacuum to a constant weight.

Self-Validation: The success of the protocol is validated by characterizing the resulting polymer using Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution (dispersity, Đ < 1.3) and a predictable molecular weight based on the initial monomer-to-RAFT agent ratio.

Conclusion and Future Outlook

This compound is far more than a simple monomer. It is a sophisticated chemical tool that allows for the direct integration of stable radicals and redox activity into macromolecular structures. Its robust synthesis, well-understood reactivity, and versatile polymerizability have established it as a cornerstone in the development of advanced functional materials. Future research will undoubtedly continue to leverage the unique properties of MAM-TEMPO to create novel systems for energy storage, catalysis, sensing, and targeted therapeutics, pushing the boundaries of materials science and biomedical engineering.

References

Synthesis of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP). MATP is a valuable monomer incorporating a hindered amine light stabilizer (HALS) moiety, making it a critical building block for the development of functional polymers with enhanced durability and resistance to photodegradation. This document is intended for researchers, chemists, and material scientists in both academic and industrial settings. It details the underlying chemical principles, a step-by-step experimental protocol, and expected analytical data for the successful synthesis of the target compound.

Introduction and Significance

This compound, also known as N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide, belongs to a class of polymerizable hindered amine light stabilizers (HALS). The core of its functionality lies in the 2,2,6,6-tetramethylpiperidine group, a sterically hindered amine that is highly effective at scavenging free radicals generated by UV radiation, thereby protecting materials from degradation.

By incorporating a polymerizable methacrylamide group, MATP can be covalently integrated into a polymer backbone via copolymerization with other vinyl monomers. This approach offers significant advantages over traditional HALS additives, which are prone to leaching and migration over time. The covalent bonding ensures permanent protection, enhancing the long-term stability and performance of the host polymer. This makes MATP and its derivatives highly sought after for applications in coatings, plastics, and other materials requiring superior weatherability and longevity.

This guide provides a detailed examination of a robust synthetic route to MATP, focusing on the nucleophilic acyl substitution between 4-amino-2,2,6,6-tetramethylpiperidine and methacryloyl chloride.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a Schotten-Baumann reaction, a well-established method for the acylation of amines.

Core Reaction

The primary transformation involves the reaction of the primary amine group of 4-amino-2,2,6,6-tetramethylpiperidine (1) with the acid chloride of methacryloyl chloride (2). This reaction forms a stable amide bond, yielding the desired product (3).

Reaction Scheme:

Caption: General reaction for the synthesis of MATP.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in 4-amino-2,2,6,6-tetramethylpiperidine attacks the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, such as sodium carbonate or a tertiary amine, is crucial to neutralize the hydrochloric acid (HCl) generated in the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Key steps in the nucleophilic acyl substitution mechanism.

Experimental Protocol

The following protocol is adapted from a validated procedure for a structurally similar compound, N-(2-Hydroxy-propyl)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-methacrylamide.[1] This method is expected to provide a high yield of the target product with good purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 4-Amino-2,2,6,6-tetramethylpiperidine | 36768-62-4 | 156.27 |

| Methacryloyl chloride | 920-46-7 | 104.53 |

| Anhydrous Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 |

| Silica Gel for column chromatography | 7631-86-9 | - |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of MATP.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-amino-2,2,6,6-tetramethylpiperidine (7.81 g, 0.05 mol) and anhydrous sodium carbonate (6.36 g, 0.06 mol). Add 150 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0°C.

-

Addition of Acylating Agent: Dissolve methacryloyl chloride (5.75 g, 0.055 mol) in 30 mL of anhydrous DCM and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Filter the reaction mixture through a pad of celite to remove sodium carbonate and the sodium chloride byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound as a white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Value |

| IUPAC Name | N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide |

| CAS Number | 31582-46-4[2] |

| Molecular Formula | C₁₃H₂₄N₂O |

| Molecular Weight | 224.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118.0-122.0 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methacrylamide and tetramethylpiperidine moieties. Based on analogous structures, the approximate chemical shifts (in CDCl₃) would be:

-

δ ~5.7 ppm & ~5.3 ppm: Two singlets (or narrow multiplets) for the two vinyl protons (=CH₂).

-

δ ~5.5-6.0 ppm: A broad singlet for the amide proton (N-H).

-

δ ~4.0-4.2 ppm: A multiplet for the proton at the C4 position of the piperidine ring (CH-N).

-

δ ~1.9 ppm: A singlet for the methyl group on the double bond (-C(CH₃)=).

-

δ ~1.8-2.0 ppm & ~1.2-1.4 ppm: Multiplets for the axial and equatorial methylene protons (CH₂) on the piperidine ring.

-

δ ~1.1-1.2 ppm: Two singlets for the four methyl groups (C(CH₃)₂) on the piperidine ring.

-

δ ~1.0-1.5 ppm: A broad singlet for the secondary amine proton (N-H) of the piperidine ring.

-

-

¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts (in CDCl₃) are:

-

δ ~168 ppm: Carbonyl carbon (C=O) of the amide.

-

δ ~141 ppm: Quaternary carbon of the vinyl group (-C(CH₃)=).

-

δ ~120 ppm: Methylene carbon of the vinyl group (=CH₂).

-

δ ~50-52 ppm: Carbons C2 and C6 of the piperidine ring.

-

δ ~45-48 ppm: Methylene carbons C3 and C5 of the piperidine ring.

-

δ ~44-46 ppm: Carbon C4 of the piperidine ring.

-

δ ~30-34 ppm: Methyl carbons on C2 and C6 of the piperidine ring.

-

δ ~19 ppm: Methyl carbon of the methacryl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amide and secondary amine) |

| ~2850-2970 | C-H stretching (aliphatic) |

| ~1650-1670 | C=O stretching (Amide I band) |

| ~1620-1640 | C=C stretching (vinyl group) |

| ~1520-1550 | N-H bending (Amide II band) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion.

-

[M+H]⁺: Calculated for C₁₃H₂₅N₂O⁺: m/z 225.1961. Found (Predicted): 225.19614.[3]

Safety and Handling

-

Methacryloyl chloride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

4-Amino-2,2,6,6-tetramethylpiperidine is a corrosive amine. Avoid skin and eye contact.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

The final product, This compound , may cause skin and serious eye irritation.[4] Standard safe laboratory practices should be followed.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 4-amino-2,2,6,6-tetramethylpiperidine is a reliable and straightforward procedure. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this important functional monomer. The integration of this monomer into polymer systems offers a promising route to materials with superior durability and resistance to photodegradation, opening avenues for advanced applications in a variety of fields.

References

-

Ciardelli, F., et al. (2003). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Designed Monomers and Polymers, 6(2), 159-173. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17995532, N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide. Retrieved from [Link].

-

Zhang, K., et al. (2017). Supporting Information to "Impact of Molecular Weight on Electrochemical Properties of Poly(TEMPO methacrylate)". The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14697357, n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37524, 4-Amino-2,2,6,6-tetramethylpiperidine. Retrieved from [Link].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | 31582-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. PubChemLite - N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide (C13H24N2O) [pubchemlite.lcsb.uni.lu]

- 4. N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide | 31582-46-4 [sigmaaldrich.com]

4-Methacrylamido-2,2,6,6-tetramethylpiperidine molecular weight

An In-Depth Technical Guide to 4-Methacrylamido-2,2,6,6-tetramethylpiperidine (MATP) for Advanced Polymer and Drug Development Applications

Introduction

This compound (MATP), also known by its chemical name 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide, is a highly functionalized monomer of significant interest in materials science and advanced therapeutics.[1][2] Its unique bifunctional structure combines a polymerizable methacrylamide group with a sterically hindered amine moiety derived from 2,2,6,6-tetramethylpiperidine (TMP).[3] This TMP group is the core component of Hindered Amine Light Stabilizers (HALS), a class of compounds renowned for their ability to protect polymers from degradation induced by light and heat.[4]

By incorporating the HALS functionality directly onto a monomer, MATP provides a pathway to synthesize polymers with intrinsic, non-leaching stability. This covalent linkage overcomes the primary drawback of traditional stabilizer additives, which can migrate out of the polymer matrix over time, diminishing long-term performance. The applications of MATP are primarily centered on creating advanced polymers with superior durability, with emerging potential in the development of stable biomaterials and drug delivery systems where mitigating oxidative damage is a critical design parameter. This guide provides a comprehensive overview of MATP, from its fundamental properties and synthesis to its mechanisms of action and practical applications for researchers in polymer chemistry and drug development.

Physicochemical Properties and Characterization

The molecular structure of MATP is the foundation of its utility. The methacrylamide group offers a reactive site for free-radical polymerization, allowing it to be easily incorporated into a wide range of polymer chains. The 2,2,6,6-tetramethylpiperidine group, with its sterically shielded secondary amine, provides the radical-scavenging capability essential for stabilization.[3][4]

Table 1: Core Physicochemical Data for MATP

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 224.34 g/mol | [1][2][5] |

| Molecular Formula | C₁₃H₂₄N₂O | [1][2][5] |

| CAS Number | 31582-46-4 | [1][5] |

| Density | ~0.96 g/cm³ (Predicted) | [2] |

| Boiling Point | ~351.6 °C (Predicted) | [2] |

| Synonyms | N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide, MATP |[1][2] |

For characterization, standard analytical techniques are employed. ¹H and ¹³C NMR spectroscopy can confirm the chemical structure by identifying the distinct signals from the vinyl protons of the methacrylate group, the amide proton, and the methyl and methylene groups of the piperidine ring. Fourier-Transform Infrared (FT-IR) spectroscopy is useful for verifying the presence of key functional groups, such as the N-H stretch of the secondary amine, the C=O stretch of the amide, and the C=C stretch of the alkene.

Core Synthesis Pathway and Experimental Protocol

The most direct and common method for synthesizing MATP is the Schotten-Baumann acylation of a piperidine derivative. This reaction involves the nucleophilic attack of the primary amino group of 4-amino-2,2,6,6-tetramethylpiperidine on the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as sodium carbonate or triethylamine, is typically used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Synthesis of MATP via acylation of 4-amino-2,2,6,6-tetramethylpiperidine.

Detailed Laboratory Protocol: Synthesis of MATP

This protocol is adapted from established methodologies for the acylation of hindered amines.[6]

1. Rationale and System Setup:

-

Causality: The reaction is sensitive to moisture, as water can hydrolyze the methacryloyl chloride, reducing yield. Therefore, all glassware must be oven-dried, and anhydrous solvents are required.

-

Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to maintain an inert atmosphere. The flask is placed in an ice bath to control the initial exothermic reaction.

2. Reagent Preparation and Reaction:

-

Step 1: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in anhydrous dichloromethane (DCM). The sodium carbonate acts as a heterogeneous base to neutralize the HCl byproduct without interfering with the primary reaction.

-

Step 2: Cool the stirred suspension to 0°C in the ice bath.

-

Step 3: Prepare a solution of methacryloyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

-

Step 4: Add the methacryloyl chloride solution dropwise to the cooled piperidine suspension over 30-60 minutes.

-

Expertise: A slow, controlled addition is critical to prevent a rapid temperature increase, which could lead to side reactions and polymerization of the methacryloyl chloride.

-

3. Reaction Completion and Work-up:

-

Step 5: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure complete conversion.

-

Step 6: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Step 7: Filter the reaction mixture to remove the sodium carbonate and the resulting sodium chloride.

-

Step 8: Wash the filtrate sequentially with a saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine. Dry the organic layer over anhydrous magnesium sulfate.

4. Purification and Validation:

-

Step 9: Filter off the drying agent and remove the DCM solvent under reduced pressure using a rotary evaporator.

-

Step 10: The resulting crude product is typically a solid. Purify it via flash column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes) to isolate the pure MATP.

-

Trustworthiness: The purity of the final product must be validated by NMR and mass spectrometry to confirm its identity and ensure it is free of residual reactants or byproducts before use in polymerization or other applications.

Mechanism of Action: The HALS Functionality

The primary application of MATP relies on the HALS mechanism of its tetramethylpiperidine moiety. Unlike UV absorbers that block UV light, HALS function by scavenging free radicals that are formed during the photo-oxidative degradation of a polymer. This process is a regenerative cycle, often called the Denisov Cycle, which allows a single HALS molecule to neutralize thousands of radical species.

Caption: The regenerative Denisov Cycle for HALS radical scavenging.

-

Initiation: The secondary amine of the piperidine ring (>N-H) reacts with a polymer peroxy radical (ROO•) to form a stable nitroxyl radical (>N-O•).

-

Scavenging: This nitroxyl radical is a highly efficient scavenger and reacts with a polymer alkyl radical (R•) to form an amino ether (>N-O-R).

-

Regeneration: The amino ether can then react with another peroxy radical to regenerate the nitroxyl radical, allowing the cycle to continue. This regenerative nature provides long-lasting protection against degradation.

Applications in Research and Drug Development

Advanced Polymer Systems

The most established application of MATP is as a co-monomer in the synthesis of stabilized polymers. By incorporating MATP into the polymer backbone, the HALS functionality becomes a permanent part of the material. This is particularly valuable for:

-

Coatings and Films: Creating clear coats for automotive applications or protective films for outdoor use that resist yellowing and degradation from sun exposure.

-

Fibers and Textiles: Manufacturing durable fabrics for outdoor apparel, awnings, and upholstery that maintain their mechanical strength and color over time.

-

Plastics and Composites: Producing weather-resistant plastics for construction, automotive parts, and outdoor equipment.

Drug Development and Biomaterials

While less conventional, the properties of MATP offer intriguing possibilities in the biomedical field. The piperidine scaffold is a common motif in many pharmaceutical agents.[7] Furthermore, oxidative stress is a key factor in the degradation of biomaterials and a pathological element in many diseases.

-

Stabilized Drug Delivery Systems: MATP can be polymerized to form nanoparticles or hydrogels for drug delivery. The intrinsic HALS functionality could protect both the polymer carrier and the encapsulated therapeutic agent from degradation by reactive oxygen species (ROS) in the biological environment.

-

Antioxidant Biomaterials: For tissue engineering scaffolds or implantable devices, incorporating MATP could enhance biocompatibility and longevity by mitigating local oxidative damage at the implant site.

-

Trace-Level Analysis: In pharmaceutical manufacturing, derivatives of tetramethylpiperidine such as TEMPO are sometimes used as reagents. These can be considered potential genotoxic impurities, requiring sensitive analytical methods like LC-MS for their detection at parts-per-million (ppm) levels.[8] This highlights the importance of precise analytical control when using such structures in a pharmaceutical context.

Analytical and Quality Control Protocol

Ensuring the purity of MATP monomer is critical, as impurities can affect polymerization kinetics and the final properties of the material. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Detailed Protocol: HPLC Purity Analysis of MATP

1. Rationale and System Setup:

-

Causality: A reverse-phase HPLC method is chosen due to the moderate polarity of MATP. A C18 column provides excellent hydrophobic retention, while a UV detector is suitable for detection due to the presence of the chromophoric amide group.

-

System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Method Parameters:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid (enhances peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation and Analysis:

-

Step 1: Prepare a stock solution of the MATP sample in acetonitrile at a concentration of approximately 1 mg/mL.

-

Step 2: Prepare a series of calibration standards from a certified reference standard, if available.

-

Step 3: Filter the sample solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

-

Step 4: Run the analysis. The purity is calculated based on the area percentage of the main MATP peak relative to the total area of all observed peaks.

4. Self-Validation:

-

Trustworthiness: The method's robustness should be confirmed by slightly varying parameters like flow rate and temperature. Specificity can be demonstrated by ensuring that known potential impurities (e.g., 4-amino-2,2,6,6-tetramethylpiperidine) have different retention times and are well-resolved from the main peak.

Handling, Storage, and Safety

As a reactive monomer with amine functionality, proper handling of MATP is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[9][10]

-

Storage: MATP should be stored in a cool, dry, and dark place, away from heat, sparks, and direct sunlight to prevent premature polymerization or degradation. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Hazards: While a specific safety data sheet (SDS) for MATP is not widely available, data from related compounds like 4-amino-2,2,6,6-tetramethylpiperidine suggest it may cause skin and serious eye irritation.[9] Avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile functional monomer that bridges the gap between polymer science and materials stabilization. By covalently integrating a HALS moiety into a polymerizable structure, it enables the creation of materials with exceptional, built-in resistance to photo-oxidative degradation. While its primary role is in the development of durable polymers and coatings, its unique properties present exciting opportunities for innovation in biomaterials and drug delivery. For researchers and scientists, a thorough understanding of its synthesis, mechanism, and analytical validation is key to unlocking its full potential in designing the next generation of advanced materials.

References

- Ciardelli, F., et al. (2003). Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. Polymer, 44(25), 7547-7554. (Note: While this is a representative journal article, a direct URL is not provided in the search results.

-

PubChem. (n.d.). N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction of modification of 2,2,6,6-tetramethylpiperidine by acryloyl chloride and 1ATP synthesis. Retrieved from [Link]

-

Liskon Biological. (2025). Role of Tetramethylpiperidine in Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

-

Nature. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 111, 213-219. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. theclinivex.com [theclinivex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Role of Tetramethylpiperidine in Drug Synthesis - LISKON [liskonchem.com]

- 8. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide: Structure, Synthesis, and Advanced Applications in Drug Delivery

This guide provides a comprehensive technical overview of N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide (TMPMA), a functional monomer increasingly recognized for its utility in the development of advanced polymer-based systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure of TMPMA, its synthesis and polymerization, and its pivotal role in the design of stimuli-responsive materials for targeted therapeutic delivery.

Unveiling the Core Structure: N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide

N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide, often abbreviated as TMPMA, is a unique monomer featuring a methacrylamide functional group attached to a sterically hindered piperidine ring. This distinct architecture imparts a fascinating combination of properties that are highly sought after in materials science and drug delivery. The presence of the methacrylamide group allows for its incorporation into polymer chains via various polymerization techniques, while the 2,2,6,6-tetramethylpiperidyl moiety offers a site for chemical modification and introduces stimuli-responsive behavior.

The core structure consists of a six-membered heterocyclic piperidine ring. The nitrogen atom at position 1 is a secondary amine, and the carbon atom at position 4 is substituted with a methacrylamide group. The most notable feature is the presence of four methyl groups at the 2 and 6 positions of the piperidine ring. This steric hindrance around the nitrogen atom is crucial to the chemical stability and reactivity of the molecule.

| Property | Value | Source |

| Chemical Formula | C13H24N2O | |

| Molecular Weight | 224.35 g/mol | |

| CAS Number | 31582-46-4 | |

| Appearance | Solid | |

| Synonyms | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide, 4-Methacrylamido-2,2,6,6-tetramethylpiperidine |

Spectroscopic Characterization: The Fingerprint of TMPMA

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of TMPMA is expected to show characteristic signals for the vinyl protons of the methacrylamide group (typically in the range of 5.0-6.5 ppm), a signal for the N-H proton of the amide, a signal for the C-H proton at the 4-position of the piperidine ring, and distinct signals for the methyl protons at the 2 and 6 positions, which may appear as multiple singlets due to their chemical environment. The piperidine ring protons would appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the amide, the vinyl carbons, the carbons of the piperidine ring, and the methyl carbons. The presence of the four methyl groups would result in characteristic signals in the aliphatic region of the spectrum. A ¹³C NMR spectrum of the related TMPM shows signals for the piperidine ring carbons and the methyl carbons, which would be in similar positions for TMPMA[1].

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of TMPMA is anticipated to exhibit key absorption bands confirming its functional groups. These include:

-

N-H stretching vibrations of the secondary amine in the piperidine ring and the amide group (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹).

-

C=O stretching of the amide I band (around 1650 cm⁻¹).

-

N-H bending of the amide II band (around 1550 cm⁻¹).

-

C=C stretching of the vinyl group (around 1630 cm⁻¹). FTIR spectra of related methacrylamide monomers and polymers confirm these characteristic peaks[2][3].

Mass Spectrometry (MS):

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of TMPMA (224.35 g/mol ), along with fragmentation patterns characteristic of the piperidine and methacrylamide moieties.

Synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide: A Probable Pathway

A detailed, peer-reviewed synthesis protocol for TMPMA is not widely published. However, a plausible and efficient synthesis route can be designed based on established organic chemistry principles, starting from commercially available precursors. The most likely pathway involves the acylation of 4-amino-2,2,6,6-tetramethylpiperidine with methacrylic anhydride or methacryloyl chloride.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine in a suitable aprotic solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). If using methacryloyl chloride, add a stoichiometric amount of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

-

Cooling: Cool the solution to 0°C in an ice bath with constant stirring.

-

Acylation: Slowly add methacrylic anhydride or methacryloyl chloride dropwise to the cooled solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions and polymerization of the methacrylating agent.

-

Reaction: Allow the reaction to proceed at 0°C for a few hours and then let it warm to room temperature, stirring overnight to ensure complete conversion.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide.

Polymerization of TMPMA: Crafting Functional Macromolecules

The methacrylamide functionality of TMPMA allows it to be readily polymerized or copolymerized using various techniques. The choice of polymerization method is critical as it dictates the architecture, molecular weight, and dispersity of the resulting polymer, which in turn influences its performance in applications such as drug delivery.

Free Radical Polymerization:

Conventional free radical polymerization can be used to synthesize polymers of TMPMA. However, this method offers limited control over the polymer architecture and often results in polymers with broad molecular weight distributions.

Controlled/Living Radical Polymerization (CLRP):

For applications in drug delivery, where well-defined polymer structures are essential, controlled/living radical polymerization techniques are preferred. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers, star polymers).

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile and widely used CLRP technique that is compatible with a broad range of functional monomers, including methacrylamides[4]. It allows for the synthesis of well-defined TMPMA-containing polymers under relatively mild conditions.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP method for synthesizing well-controlled polymers[5][6]. The choice of catalyst, ligand, and initiator is crucial for the successful ATRP of methacrylamides[7].

The incorporation of TMPMA into polymer chains can be strategically designed to create materials with tailored properties. For instance, copolymerizing TMPMA with monomers like N-isopropylacrylamide (NIPAM) can lead to polymers with both temperature and pH sensitivity[8].

The Role of TMPMA in Advanced Drug Delivery Systems

The unique structural features of TMPMA make it a valuable building block for the creation of "smart" drug delivery systems that can respond to specific physiological cues, such as changes in pH.

pH-Responsive Behavior:

The secondary amine in the piperidine ring of TMPMA can be protonated under acidic conditions. This protonation leads to a change in the charge and hydrophilicity of the polymer, which can be harnessed for pH-triggered drug release. For example, in a copolymer of TMPMA and a temperature-responsive monomer, the lower critical solution temperature (LCST) of the polymer can be modulated by pH[9]. At physiological pH (around 7.4), the piperidine nitrogen is largely deprotonated and the polymer may be in a collapsed, hydrophobic state. However, in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5), the piperidine nitrogen becomes protonated, leading to increased hydrophilicity and potentially the disassembly of a nanoparticle carrier and release of the encapsulated drug[10].

The TEMPO Connection: A Gateway to Further Functionality:

The hindered amine of the tetramethylpiperidyl group can be oxidized to a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)[11]. This transformation opens up a new dimension of functionality. TEMPO-containing polymers are redox-active and can be used for a variety of applications, including as spin labels for electron spin resonance (ESR) studies to probe the microenvironment of drug carriers[9], and in the development of materials with antioxidant or anti-biofilm properties[12].

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

N-(2,2,6,6-Tetramethyl-4-piperidyl)methacrylamide is a highly versatile monomer with significant potential in the field of drug delivery and materials science. Its unique chemical structure, combining a polymerizable methacrylamide group with a stimuli-responsive and chemically modifiable hindered piperidine ring, provides a powerful tool for the design of intelligent and functional polymers. As research in targeted therapeutics and advanced materials continues to evolve, the demand for well-defined functional monomers like TMPMA is expected to grow, paving the way for the development of next-generation drug delivery systems with enhanced efficacy and reduced side effects.

References

-

A pH dependent thermo-sensitive copolymer drug carrier incorporating 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4-NH2-TEMPO) residues for electron spin resonance (ESR) labeling. PubMed. [Link]

-

Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value. Semantic Scholar. [Link]

-

Controlled Photoradical Polymerization Mediated by 2,2,6,6-Tetramethylpiperidine-1-Oxyl. MDPI. [Link]

-

Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. Semantic Scholar. [Link]

-

A pH dependent thermo-sensitive copolymer drug carrier incorporating 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4NH 2TEMPO) residues for electron spin resonance (ESR) labeling. ResearchGate. [Link]

-

Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study. ResearchGate. [Link]

- 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method.

-

Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization. ResearchGate. [Link]

-

Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). HMDB. [Link]

-

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide. PubChem. [Link]

- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... ResearchGate. [Link]

-

pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. PubMed. [Link]

-

HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC. [Link]

-

Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. PubMed. [Link]

-

Polymers for Drug Delivery Systems. PMC. [Link]

-

Polymers in Transdermal Drug Delivery Systems. PharmaTEC. [Link]

-

Fourier transform infrared (FT-IR) spectrum of 2,2,6,6-tetramethyl-piperidinyl-1-oxy. ResearchGate. [Link]

-

Expanded 13 C{ 1 H} NMR spectra showing themethyl region of M/B.... ResearchGate. [Link]

-

FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer.... ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

A. FTIR spectra of polyacrylamide (a) and modified polyacrylamide with.... ResearchGate. [Link]

-

Synthesis of 2,2,6,6-tetramethyl-4-(4-vinylbenzyloxy)piperidine-1-oxyl. The Royal Society of Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlled polymerization of (meth)acrylamides by atom transfer radical polymerization | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pH dependent thermo-sensitive copolymer drug carrier incorporating 4-amino-2,2,6,6-tetramethylpiperidin-1-oxyl (4-NH2-TEMPO) residues for electron spin resonance (ESR) labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methacrylamido-2,2,6,6-tetramethylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methacrylamido-2,2,6,6-tetramethylpiperidine (M-TEMPO) is a functionalized monomer belonging to the family of sterically hindered amines. This unique molecular architecture, combining a polymerizable methacrylamide group with the robust 2,2,6,6-tetramethylpiperidine (TEMP) moiety, has garnered significant interest in the fields of polymer chemistry, materials science, and increasingly, in the realm of drug development. The TEMP scaffold is renowned for its ability to form stable nitroxide radicals, making its derivatives valuable as radical scavengers, polymerization mediators, and spin labels for biophysical studies. This guide provides a comprehensive overview of the core physical and chemical properties of M-TEMPO, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications.

Core Molecular and Physical Properties

| Property | Value | Source/Reference |

| Chemical Name | 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-propenamide | [1] |

| Alternate Names | MATP; 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)acrylamide | [1] |

| CAS Number | 31582-46-4 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| Physical State | Likely a solid at room temperature. | Inferred from related compounds[2] |

| Melting Point | No specific data available. A related compound, N-(2,3-Dihydroxy-propyl)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-acrylamide, has a melting point of 92–93.5 °C. | |

| Boiling Point | No specific data available. | |

| Solubility | No specific data available. Likely soluble in common organic solvents. | |

| Density | No specific data available. |

Synthesis and Characterization

The synthesis of M-TEMPO typically involves the acylation of 4-amino-2,2,6,6-tetramethylpiperidine with methacryloyl chloride. This reaction requires careful control of conditions to prevent polymerization of the methacrylamide group and to ensure high purity of the final product.

Synthetic Workflow

Caption: Synthetic workflow for M-TEMPO.

Experimental Protocol: Synthesis of M-TEMPO

This protocol is a generalized procedure based on the synthesis of similar acrylamide derivatives and should be optimized for specific laboratory conditions.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-amino-2,2,6,6-tetramethylpiperidine and a suitable anhydrous solvent (e.g., dichloromethane, chloroform). An anhydrous base, such as triethylamine or sodium carbonate, is added to act as an acid scavenger.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath to control the exothermic reaction.

-

Addition of Acylating Agent: Methacryloyl chloride, dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Characterization Techniques

The structural integrity and purity of the synthesized M-TEMPO must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the vinyl protons of the methacrylamide group, the methyl protons of the piperidine ring, and the protons on the piperidine ring itself.

-

¹³C NMR: Will provide signals for the carbonyl carbon, the vinyl carbons, and the distinct carbons of the tetramethylpiperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C=C stretching of the vinyl group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ being prominent.

Applications in Research and Development

The dual functionality of M-TEMPO makes it a versatile building block for a variety of applications.

Polymer Chemistry

The primary application of M-TEMPO is as a monomer for the synthesis of functional polymers. The resulting polymers incorporate the sterically hindered amine moiety into their side chains. These polymers can serve as:

-

Macromolecular Stabilizers: The TEMP units can act as light and heat stabilizers for other polymer systems.

-

Precursors to Polymeric Radicals: The secondary amine of the piperidine ring can be oxidized to a stable nitroxide radical (a poly-TEMPO). These polymeric radicals have applications in catalysis, as redox-active materials for organic batteries, and as spin labels for studying polymer dynamics.

Caption: Polymerization of M-TEMPO and subsequent oxidation.

Drug Development

The TEMP moiety is a known pharmacophore with a range of biological activities. Incorporating this into larger molecules or polymer systems via the methacrylamide handle opens up possibilities in drug delivery and therapeutics.

-

Targeted Drug Delivery: M-TEMPO can be copolymerized with other monomers to create biocompatible nanoparticles or hydrogels. The TEMP units can then be loaded with therapeutic agents.

-

Antioxidant Therapies: The ability of the corresponding nitroxide to act as a radical scavenger suggests potential applications in mitigating oxidative stress-related diseases. Polymeric forms may offer advantages in terms of localization and prolonged activity.

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care. It is likely to cause skin and eye irritation. The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is strongly recommended. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile monomer that bridges the gap between polymer science and medicinal chemistry. Its unique combination of a polymerizable group and a sterically hindered amine provides a powerful tool for the design of novel materials and potential therapeutic agents. Further research into its specific physical properties and biological activities will undoubtedly unlock even more applications for this intriguing molecule.

References

-

Synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. (n.d.). Retrieved from [Link]

Sources

Synthesis of 2-Methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)acrylamide: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers